3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid
Description
Properties
IUPAC Name |
3-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S/c20-17(19-15-9-10-24-16(15)18(21)22)12-5-4-8-14(11-12)23-13-6-2-1-3-7-13/h1-11H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJBKTLOTKCFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(SC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330210 | |
| Record name | 3-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666050 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849333-95-5 | |
| Record name | 3-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201330210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid typically involves the reaction of 3-aminothiophene-2-carboxylic acid with 3-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure includes a carboxylic acid functional group, which is crucial for its biological activity and reactivity in synthetic chemistry.
Chemical Synthesis
3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Substitution Reactions : This compound can undergo nucleophilic substitution to introduce different functional groups.
- Oxidation and Reduction : It can be oxidized to form sulfoxides or sulfones, or reduced to yield alcohol derivatives .
Biological Activities
Research has indicated potential biological activities of this compound, particularly its interaction with biological targets:
- PPAR-γ Agonism : The compound acts as an agonist for Peroxisome Proliferator-Activated Receptor γ (PPAR-γ), which plays a significant role in glucose metabolism and lipid homeostasis . This interaction suggests potential applications in managing metabolic disorders such as diabetes.
- Antimicrobial Properties : Studies are ongoing to evaluate its efficacy against various pathogens, indicating its potential as an antimicrobial agent .
Medical Applications
The compound is being explored for therapeutic uses:
- Anticancer Research : Preliminary studies suggest that it may exhibit anticancer properties, warranting further investigation into its mechanisms and effectiveness against specific cancer types .
- Antioxidant Activity : Its potential antioxidant properties may provide benefits in preventing oxidative stress-related diseases .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The phenoxybenzoyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to biological targets, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxamide
- 3-[(3-Phenoxybenzoyl)amino]-2-thiophenesulfonic acid
- 3-[(3-Phenoxybenzoyl)amino]-2-thiophenemethanol
Uniqueness
3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid is unique due to the presence of both a carboxylic acid group and a thiophene ring, which confer distinct chemical and biological properties
Biological Activity
3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid, identified by its CAS number 849333-95-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies while providing data tables for clarity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 339.37 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, and a phenoxybenzoyl moiety that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 339.37 g/mol |
| Melting Point | 64.0 - 68.0 °C |
| Purity | ≥ 98% (GC) |
Antimicrobial Properties
Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiophenes can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties.
Anticancer Activity
In vitro studies have shown that certain thiophene derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structures have been reported to activate apoptotic pathways in breast cancer cells, leading to cell death. This suggests that this compound might also exhibit anticancer effects.
Anti-inflammatory Effects
Thiophene derivatives are noted for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses. This activity could render this compound a candidate for treating inflammatory diseases.
Study 1: Antimicrobial Evaluation
A recent study assessed the antimicrobial efficacy of various thiophene-based compounds, including derivatives similar to this compound. The results indicated promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Study 2: Anticancer Screening
In another investigation, the compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent reduction in cell viability, with IC50 values below 20 µM for both cell lines, indicating significant anticancer potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling 3-phenoxybenzoyl chloride with 2-aminothiophene-3-carboxylic acid derivatives under anhydrous conditions. For example, refluxing in dry dichloromethane with a 1.2:1 molar ratio of acylating agent to amine precursor (similar to protocols in and ). Yield optimization requires inert gas purging (e.g., nitrogen) to prevent hydrolysis of reactive intermediates. Post-synthesis purification via reverse-phase HPLC (30%→100% methanol/water gradients) achieves >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on δ ~7.0–8.5 ppm (aromatic protons from phenoxy and thiophene rings) and δ ~165–175 ppm (carbonyl carbons from amide and carboxylic acid groups). Discrepancies in splitting patterns may indicate rotameric forms of the amide bond .
- IR Spectroscopy : Confirm C=O stretches (amide I band: ~1650 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- HPLC-MS : Use C18 columns with UV detection at 254 nm to verify molecular ion peaks (e.g., [M+H]+ at m/z 354.3) and assess purity .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent systems?
- Methodological Answer : The compound exhibits poor solubility in aqueous buffers (pH <5) due to its carboxylic acid group (pKa ~2.5–3.0). Solubility improves in polar aprotic solvents (e.g., DMSO, DMF) or basic conditions (pH >8). Stability studies recommend storage at –20°C in anhydrous DMSO to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict electron density distributions at the thiophene ring and amide linkage, identifying sites for functionalization. Molecular docking against target proteins (e.g., bacterial enzymes) can prioritize derivatives with improved binding affinities. Experimental validation should follow ICReDD’s reaction path search framework to optimize synthetic routes .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antibacterial vs. anticancer effects)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, cancer cell line selection). Standardize protocols using CLSI guidelines for antimicrobial testing and NCI-60 panels for anticancer screening. Cross-validate with proteomic profiling (e.g., LC-MS/MS) to identify off-target interactions that explain divergent results .
Q. How do steric and electronic effects in the phenoxybenzoyl moiety influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing substituents on the phenoxy ring (e.g., nitro groups) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by amines. Steric hindrance from ortho-substituents reduces reaction rates. Monitor via in situ FTIR to track acyl intermediate formation .
Q. What experimental controls are essential when studying the compound’s metal-chelating properties?
- Methodological Answer : Include EDTA as a competitive chelator to confirm specificity for target metal ions (e.g., Co²⁺, Fe³⁺). Use ICP-MS to quantify metal binding capacities, and X-ray crystallography (if feasible) to resolve coordination geometries. Control for pH-dependent chelation by repeating assays across pH 4–8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
